Di-2-Pyridyl Thionocarbonate - 96989-50-3

Di-2-Pyridyl Thionocarbonate

Catalog Number: EVT-304903
CAS Number: 96989-50-3
Molecular Formula: C11H8N2O2S
Molecular Weight: 232.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
a. Nucleophilic attack of the amine on the thionocarbonyl group, displacing a 2-hydroxypyridine molecule.b. Intramolecular cyclization with the elimination of another 2-hydroxypyridine molecule, forming the isothiocyanate. [, ]

2. Carbodiimide Formation: Di-2-pyridyl thionocarbonate can also be used for the synthesis of carbodiimides. By reacting with carboxylic acids in the presence of a base, it forms an intermediate O-acylisourea derivative. This intermediate further reacts with another equivalent of carboxylic acid to afford the carbodiimide. [, ]

Physical and Chemical Properties Analysis

Di-2-pyridyl thionocarbonate is a stable, crystalline solid at room temperature. It is soluble in common organic solvents like dichloromethane, tetrahydrofuran, and dimethylformamide. [, ]

Applications

1. Synthesis of Biologically Active Compounds: Di-2-pyridyl thionocarbonate has found application in synthesizing biologically active compounds. For example, it was used to prepare mitomycin-tethered phosphorothioate oligodeoxynucleotides designed to target the human A-raf-1 gene and FGFR1 gene. [] These conjugates showed promising results in reducing the expression of target genes and inhibiting cell proliferation. []

2. Preparation of Dendrimers: Di-2-pyridyl thionocarbonate facilitated the synthesis of PAMAM dendrimers loaded with mycophenolic acid, investigated as potential immunosuppressants. [] The reagent was crucial in creating the thioureido linkage within the dendrimer structure. []

3. Synthesis of Silver(I) Sulfido Molecular Clusters: Di-2-pyridyl thionocarbonate acted as a sulfide precursor in assembling high-nuclearity silver(i) sulfido molecular clusters. These clusters exhibited unique structural features and potential applications in materials science. []

Di-2-pyridyl thionocarbonate (DPT) has been researched for its use as a reagent in the synthesis of isothiocyanates and carbodiimides [, ]. Its relevance to various research areas is highlighted through its related compounds, detailed below.

Isothiocyanates

Description: Isothiocyanates are a class of organosulfur compounds with the functional group -N=C=S. They are versatile intermediates in organic synthesis and find applications in various fields, including pharmaceuticals and materials science. DPT is specifically relevant for its role as a reagent in preparing these compounds [, ].

Relevance: Isothiocyanates are directly synthesized using Di-2-pyridyl thionocarbonate as a reagent, illustrating a clear relationship in synthetic chemistry [, ].

Carbodiimides

Description: Carbodiimides are organic compounds with the functional group R-N=C=N-R'. They are commonly used as condensation agents in the synthesis of amides, esters, and other carboxylic acid derivatives. Di-2-pyridyl thionocarbonate acts as a valuable reagent in their preparation [, ].

Relevance: Similar to isothiocyanates, Di-2-pyridyl thionocarbonate acts as a direct reagent in the synthesis of carbodiimides, demonstrating a clear link in synthetic applications [, ].

10-Des(carbamoyloxy)-10-isothiocyanatoporfiromycin (9)

Description: This compound is a key intermediate in the development of mitomycin-tethered phosphorothioate oligodeoxynucleotides, which are potential anti-cancer agents []. It is synthesized from 10-des(carbamoyloxy)-10-azidoporfiromycin (14) by catalytic reduction followed by treatment with Di-2-pyridyl thionocarbonate [].

Relevance: The use of Di-2-pyridyl thionocarbonate as a reagent to introduce the isothiocyanate group in the synthesis of compound 9 highlights its utility in preparing complex molecules for medicinal chemistry applications [].

N-Boc protected dendron (8)

Description: This dendron is a branched molecule with multiple mycophenolic acid (MPA) units attached to a central PAMAM core. It is a precursor to dendrimers designed as potential immunosuppressants []. Compound 8 is synthesized by condensing N-Boc protected diamino PAMAM 7 with two units of MPA [].

Relevance: While not directly synthesized using Di-2-pyridyl thionocarbonate, this dendron is part of a research project that utilizes Di-2-pyridyl thionocarbonate in a later step to synthesize the symmetrical dendrimer 11 []. This connection highlights the broader context of DPT's application in synthesizing dendrimeric structures for medicinal chemistry purposes [].

Ammonium trifluoroacetate (9)

Description: This compound is derived from the N-Boc protected dendron 8 by acid treatment and serves as a crucial building block in the synthesis of symmetrical dendrimer 11 [].

Relevance: Similar to compound 8, ammonium trifluoroacetate is part of the same research project where Di-2-pyridyl thionocarbonate is employed to synthesize the final symmetrical dendrimer []. This indirect connection further emphasizes the role of DPT in creating complex molecular architectures with potential medicinal applications [].

References:[1] Design, synthesis, and evaluation of mitomycin-tethered phosphorothioate oligodeoxynucleotides.[2] Di-2-Pyridyl thionocarbonate. A new reagent for the preparation of isothiocyanates and carbodiimides.[3] Synthesis of PAMAM Dendrimers Loaded with Mycophenolic Acid to Be Studied as New Potential Immunosuppressants. [] Di‐2‐pyridyl thionocarbonate[5] Ethynide-stabilized high-nuclearity silver(i) sulfido molecular clusters assembled using organic sulfide precursors.[6] DI-2-PYRIDYL THIONOCARBONATE. A NEW REAGENT FOR THE PREPARATION OF ISOTHIOCYANATES AND CARBODIIMIDES[7] Synthetic Applications of Di‐2‐pyridyl Thionocarbonate as a Dehydration, a Dehydrosulfuration, and a Thiocarbonyl‐Transfer Reagent.

Properties

CAS Number

96989-50-3

Product Name

Di-2-Pyridyl Thionocarbonate

IUPAC Name

dipyridin-2-yloxymethanethione

Molecular Formula

C11H8N2O2S

Molecular Weight

232.26 g/mol

InChI

InChI=1S/C11H8N2O2S/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H

InChI Key

IKYOVSVBLHGFMA-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)OC(=S)OC2=CC=CC=N2

Canonical SMILES

C1=CC=NC(=C1)OC(=S)OC2=CC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.